ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-20-11-9-16(10-12-20)21-14-18(15-22(26)23(21)24(27)31-5-2)17-7-6-8-19(13-17)25-32(3,28)29/h6-13,15,21,23,25H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWCQYHXHRJKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethylating agents, sulfonamides, and carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced equipment and automation can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfonamido groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules, particularly in the synthesis of heterocycles and other biologically active compounds.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its unique structure allows for targeted interactions with biological pathways, making it a candidate for drug development.
Industrial Applications
In the industrial sector, ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is applied in:
- Development of Advanced Materials : Its chemical properties enable its use in formulating new materials with specific characteristics.
- Chemical Processes : The compound can be utilized in various chemical processes due to its reactivity and stability under different conditions.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, including Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Anticancer Research
In vitro studies have been performed to assess the anticancer effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.
Mecanismo De Acción
The mechanism of action of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Cyclohexene Ring Conformations
- Target Compound : Likely adopts an envelope conformation (based on analogs like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, which shows envelope or half-chair geometries) .
- Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate : Similar conformation but with a furan substituent, reducing steric bulk compared to 4-ethoxyphenyl .
- Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate : Screw-boat conformation due to bulky naphthyl groups .
Substituent Effects
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound : Methanesulfonamido group may confer anti-inflammatory or enzyme inhibitory activity, similar to sulfonamide-containing drugs .
- Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate : Exhibits anticonvulsant and antiplatelet activity due to halogen substituents .
- Ethyl 6-(6-methoxy-2-naphthyl)-4-phenyl derivatives : Reported for herbicidal and anti-obesity properties .
Solubility and Melting Points
- Target Compound : Predicted moderate solubility in polar solvents (sulfonamido H-bonding) and higher melting point (~420–450 K) compared to halogenated analogs .
- Ethyl 6-(4-methoxyphenyl)-4-(4-chlorophenyl) : m.p. 411–412 K; methoxy group increases lipophilicity .
- Ethyl 4,6-bis(4-fluorophenyl) : Lower solubility due to fluorine’s electronegativity; m.p. ~390–400 K .
Crystal Packing
- Target Compound : Likely exhibits C–H···O and N–H···O interactions (sulfonamido), enhancing lattice stability .
- Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl) : Stabilized by C–H···F/Cl and π-π interactions .
- Ethyl 6-(6-methoxy-2-naphthyl) : Packing dominated by C–H···π and van der Waals forces due to bulky naphthyl groups .
Actividad Biológica
Ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a cyclohexene core with ethoxy and methanesulfonamide substituents, which are critical for its biological activity.
Pharmacological Properties
Research indicates that ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The methanesulfonamide group is known to contribute to anti-inflammatory activity, possibly through the modulation of inflammatory mediators.
The exact mechanism of action for ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .
Study 2: Anti-inflammatory Activity
Another significant study focused on the anti-inflammatory properties of the compound. Using a murine model, it was found that treatment with ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate resulted in a reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The data showed:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 120 |
| TNF-alpha | 300 | 150 |
This reduction indicates a potential therapeutic role in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and methanesulfonamide groups have been shown to influence both antimicrobial and anti-inflammatory properties. For instance, replacing the ethoxy group with a more hydrophilic moiety significantly enhanced solubility and bioavailability, leading to improved efficacy in vitro .
Toxicity Studies
Toxicity assessments are vital for evaluating the safety profile of ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate. Initial studies indicate low cytotoxicity in human cell lines, with IC50 values exceeding 100 µM, suggesting a favorable safety margin for therapeutic applications .
Q & A
Q. What are the recommended synthetic pathways for preparing ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a Michael addition reaction between ethyl acetoacetate and a substituted chalcone precursor under alkaline conditions (e.g., 10% NaOH in ethanol). Reflux for 8–12 hours ensures completion, followed by cooling and acidification to precipitate the product. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification . Optimizing reaction stoichiometry (1:1 molar ratio of chalcone to ethyl acetoacetate) and using anhydrous solvents improves yield. Catalyst screening (e.g., DBU or pyrrolidine) may enhance regioselectivity in analogous cyclohexenone syntheses .
Q. How can the structural conformation and purity of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular conformation. Key parameters include puckering angles (e.g., envelope vs. half-chair cyclohexene ring conformations) and dihedral angles between aromatic substituents . NMR spectroscopy (¹H/¹³C) should confirm substituent integration ratios, with methanesulfonamido protons appearing as a singlet near δ 3.0 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis validate purity (>95%) .
Q. What preliminary biological screening approaches are suitable for assessing its therapeutic potential?
- Methodological Answer : Begin with in vitro assays targeting pathways suggested by structural analogs:
- NF-κB inhibition : Luciferase reporter assays in TNF-α-stimulated HEK293 cells.
- Anti-inflammatory activity : Measure IL-6/IL-1β secretion in LPS-activated macrophages.
- Cytotoxicity : MTT assays on normal (e.g., HEK293) and cancer cell lines (e.g., HeLa) to establish selectivity indices .
Advanced Research Questions
Q. How can crystallographic disorder in cyclohexene rings (e.g., envelope vs. screw-boat conformations) impact data interpretation?
- Methodological Answer : Disorder is resolved using occupancy refinement (e.g., 0.684:0.316 ratio for major/minor conformers) in XRD data. Compare puckering parameters (Q, θ, φ) via Cremer-Pople analysis to quantify distortion. For example, envelope conformers (Q = 0.477 Å) indicate steric strain, while screw-boat forms (Q = 0.579 Å) suggest torsional flexibility. Validate with DFT calculations (B3LYP/6-311G**) to model energy differences between conformers .
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., COX-2 or NF-κB)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or NF-κB (PDB: 1SVC). Focus on hydrogen bonding with methanesulfonamido and π-π stacking of ethoxyphenyl groups.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Free-energy perturbation (FEP) : Calculate ΔΔG for sulfonamide substitutions to optimize interactions .
Q. How can structural modifications resolve contradictions in bioactivity data across analogs?
- Methodological Answer : Systematically vary substituents (e.g., replace 4-ethoxyphenyl with 4-chlorophenyl) and correlate with activity. For example:
- Electron-withdrawing groups (e.g., Cl) may enhance COX-2 inhibition by polarizing the cyclohexenone carbonyl.
- Methanesulfonamido positioning at meta vs. para positions alters steric hindrance in binding pockets.
Validate via SAR studies using IC₅₀ comparisons and XRD analysis of protein-ligand complexes .
Q. What experimental and computational methods address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow chemistry : Optimize continuous synthesis using microreactors (residence time: 30 min) to enhance reproducibility.
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
- Circular dichroism (CD) : Monitor optical activity during crystallization to prevent racemization.
- Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring of key intermediates .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
